molecular formula C8H6O2S2 B086865 1,4-Benzenedicarbothioic acid CAS No. 1076-98-8

1,4-Benzenedicarbothioic acid

Cat. No. B086865
CAS RN: 1076-98-8
M. Wt: 198.3 g/mol
InChI Key: ZMOOAVPSGXARRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-benzenedicarbothioic acid derivatives often involves the reaction of 1,4-benzenedicarbonyl dichloride with sodium thiocyanate under solid-liquid transfer catalysis, achieving high yields and purity (Ge, 2005)(Ge, 2005).

Molecular Structure Analysis

1,4-Benzenedicarbothioic acid and its derivatives exhibit diverse molecular structures when combined with various metals or organic ligands. For instance, coordination polymers based on 1,4-benzenedicarboxylate exhibit a range of structural diversities from 1D chains to 3D frameworks, influenced by the metal ions and organic ligands used (Yang et al., 2007; Li et al., 2015)(Yang et al., 2007)(Li et al., 2015).

Chemical Reactions and Properties

Reactions involving 1,4-benzenedicarbothioic acid often lead to the formation of coordination polymers with distinct properties. The presence of substituent groups significantly influences the assembly and properties of these frameworks. For example, coordination polymers synthesized using 1,4-benzenedicarboxylic acid derivatives have been shown to possess luminescent and magnetic properties, which are tunable by varying the metal ions and organic ligands (Williams et al., 2005; Du et al., 2011)(Williams et al., 2005)(Du et al., 2011).

Physical Properties Analysis

The physical properties of 1,4-benzenedicarbothioic acid derivatives are closely related to their molecular and structural characteristics. For instance, the formation of 3D frameworks can lead to materials with porous structures, which are useful for gas storage applications. The ionothermal synthesis of a dysprosium–1,4-benzenedicarboxylate framework demonstrates the potential for creating materials exhibiting slow magnetization relaxation, indicative of single-molecule magnet (SMM) behavior (Liu et al., 2014)(Liu et al., 2014).

Chemical Properties Analysis

1,4-Benzenedicarbothioic acid and its derivatives exhibit a range of chemical properties, including reactivity towards various metal ions to form coordination polymers with diverse functionalities. These materials often possess interesting luminescent, magnetic, and thermal properties, making them suitable for applications in material science and catalysis. The structural diversity achieved through the use of different substituents and ligands allows for the fine-tuning of these properties for specific applications (Burrows et al., 2008)(Burrows et al., 2008).

Scientific Research Applications

  • Polymer Synthesis : 1,4-Benzenedicarbothioic acid is used in the synthesis of new linear polymers containing thiocarbonyl groups, achieved through polyaddition with diolefins like 1,4-divinylbenzene or 1,4-diisopropenylbenzene. This process results in high-yield polymers with various solubilities and molecular weights, indicating potential applications in material science (Kobayashi et al., 1994).

  • Metal-Organic Frameworks (MOFs) : Several studies have demonstrated the use of 1,4-Benzenedicarbothioic acid in constructing metal-organic frameworks. These frameworks, featuring different structural models and properties such as thermal stability and fluorescence, show promise for applications in materials chemistry and environmental science (Wei et al., 2017), (Yang et al., 2007).

  • Adsorption and Environmental Cleanup : Research has shown the potential of using metal-organic frameworks derived from 1,4-Benzenedicarbothioic acid as adsorbents for dye removal from wastewater, indicating applications in environmental remediation (Oveisi et al., 2018).

  • Chemical Synthesis and Catalysis : 1,4-Benzenedicarbothioic acid is also used in the synthesis of various coordination polymers and complexes, which may have applications in catalysis, magnetic materials, and fluorescence recognition (Li et al., 2010), (Wen et al., 2020).

  • Pharmaceutical Applications : Studies involving 1,4-Benzenedicarbothioic acid-based MOFs in drug delivery systems suggest potential applications in pharmaceuticals, especially for targeted drug release (Li et al., 2016).

properties

IUPAC Name

benzene-1,4-dicarbothioic S-acid
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InChI

InChI=1S/C8H6O2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOOAVPSGXARRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)S)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061475
Record name 1,4-Benzenedicarbothioic acid
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Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,4-Benzenedicarbothioic acid

CAS RN

1076-98-8
Record name 1,4-Benzenedicarbothioic acid
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Record name 1,4-Benzenedicarbothioic acid
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Record name 1,4-Benzenedicarbothioic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Kobayashi, K Tendo, M Kato, S Aoshima - Polymer journal, 1994 - nature.com
The polyaddition of 1, 4-benzenedicarbothioic acid to 1, 4-divinylbenzene or 1, 4-diisopropenylbenzene was carried out at 70 C in toluene under a nitrogen atmosphere by radical mode …
Number of citations: 1 www.nature.com

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